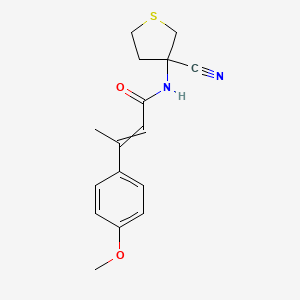
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide, commonly known as CTB or NCTB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of thiolane-based compounds and has been studied extensively due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of CTB is not fully understood. However, it is believed that CTB induces apoptosis in cancer cells by activating the caspase pathway. CTB has also been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. CTB has been shown to inhibit the activity of various enzymes involved in cancer cell growth. Additionally, CTB has also been shown to induce apoptosis in cancer cells. CTB has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTB is its potential application in cancer research. CTB has been shown to exhibit anti-cancer properties and could potentially be used as a therapeutic agent for the treatment of cancer. However, one of the main limitations of CTB is its challenging synthesis process. Additionally, the mechanism of action of CTB is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the study of CTB. One potential direction is to further investigate the mechanism of action of CTB. Understanding the mechanism of action could lead to the development of more effective therapeutic agents. Additionally, further studies could be conducted to investigate the potential applications of CTB in other fields of scientific research.
Synthesis Methods
The synthesis of CTB involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with malononitrile to form a β-enamine intermediate. This intermediate is then reacted with 3-mercaptothiolane to form the final product, CTB. The synthesis of CTB is a challenging process that requires expertise in organic chemistry.
Scientific Research Applications
CTB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CTB is in the field of cancer research. CTB has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, CTB has also been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12(13-3-5-14(20-2)6-4-13)9-15(19)18-16(10-17)7-8-21-11-16/h3-6,9H,7-8,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKWMNLANNMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCSC1)C#N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-methoxyphenyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

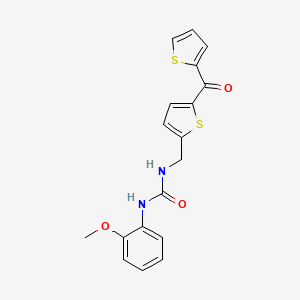
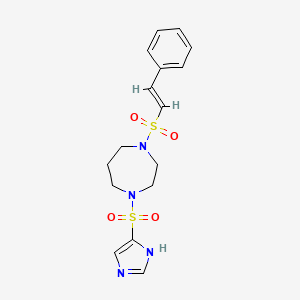
![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
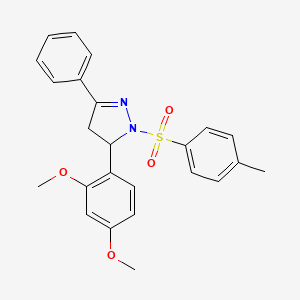
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2621415.png)
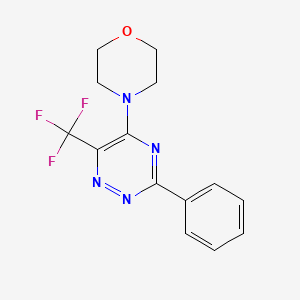

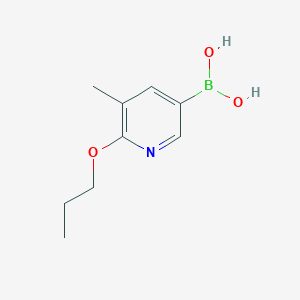

![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)

![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)